molecular formula C9H7BrClN3O2 B2543593 Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate CAS No. 2090369-22-3

Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate

Cat. No.: B2543593
CAS No.: 2090369-22-3
M. Wt: 304.53
InChI Key: OOIKFVCVQMRIGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by the presence of both bromine and chlorine atoms, which contribute to its unique chemical properties .

Preparation Methods

The synthesis of ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .

Chemical Reactions Analysis

Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate can be compared with other similar compounds such as:

  • Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate
  • 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
  • 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid

These compounds share the imidazo[1,2-b]pyridazine core but differ in their substituents, which can significantly affect their chemical properties and applications. The unique combination of bromine and chlorine in this compound provides distinct reactivity and potential for diverse applications .

Properties

IUPAC Name

ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClN3O2/c1-2-16-9(15)7-8(10)14-6(12-7)4-3-5(11)13-14/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIKFVCVQMRIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=N1)C=CC(=N2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.